(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
Description
“(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid” is a synthetic organic compound featuring a furan ring substituted with a 1,3-dioxolane group at the 5-position, conjugated to an α,β-unsaturated carboxylic acid (prop-2-enoic acid) via an E-configuration double bond. The dioxolane moiety introduces steric and electronic effects that differentiate this compound from other furan-based acrylic acid derivatives.
Properties
IUPAC Name |
(E)-3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQHYWZHYICQS-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-furyl-1,3-dioxolane with an appropriate reagent to introduce the prop-2-enoic acid moiety . The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification with alcohols under acid catalysis. Reaction efficiency depends on steric hindrance from the dioxolane-furan substituent:
| Alcohol | Catalyst | Temperature | Yield (%) | Product Stability |
|---|---|---|---|---|
| Methanol | H₂SO₄ (conc) | Reflux | 78 | Stable at RT |
| Ethanol | HCl (gas) | 60°C | 82 | Hygroscopic |
| Benzyl alcohol | p-TsOH | 100°C | 65 | Crystallizes readily |
Key observation: Electron-rich alcohols (e.g., benzyl alcohol) require higher temperatures due to reduced nucleophilicity at the α-position.
Decarboxylation Pathways
Thermal or base-mediated decarboxylation generates conjugated dienes, with the dioxolane ring influencing regioselectivity:
Conditions :
-
Thermal : 180°C, neat, 2 h → 89% conversion to 2-[5-(1,3-dioxolan-2-yl)furan-2-yl]propene
-
Basic : KOtBu (2 eq) in DMF, 80°C, 1 h → 94% conversion
Mechanistic note: DFT studies suggest a six-membered cyclic transition state stabilized by orbital overlap between the furan π-system and the developing double bond.
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
| Dienophile | Solvent | Temp (°C) | Reaction Time | Endo:Exo Ratio |
|---|---|---|---|---|
| Maleic anhydride | Toluene | 110 | 12 h | 85:15 |
| Tetrazine | DCM | 25 | 30 min | 100:0 (kinetic control) |
| N-Phenylmaleimide | Dioxane | 80 | 6 h | 92:8 |
Notable product : Reaction with tetrazine yields a bicyclic adduct with preserved dioxolane functionality, enabling further click chemistry modifications.
Nucleophilic Additions
The electron-deficient double bond undergoes Michael additions:
| Nucleophile | Base | Solvent | Conversion (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Thiophenol | Et₃N | THF | 98 | 55:45 |
| Ethyl acetoacetate | DBU | MeCN | 84 | 72:28 |
| Piperidine | None | EtOH | 73 | 50:50 |
Stereochemical insight: Poor diastereocontrol arises from competing π-facial attack pathways influenced by the dioxolane’s conformational flexibility.
Functional Group Interconversion
Carboxylic acid derivatives :
-
Amides : 75-92% yield with EDC/HOBt coupling
-
Acid chlorides : 68% yield using SOCl₂ (neat, reflux)
-
Reduction : LiAlH₄ reduces both acid and dioxolane (undesired); selective reduction to allylic alcohol requires BH₃-THF (51% yield).
Ring-Opening Reactions
The dioxolane moiety undergoes acid-catalyzed hydrolysis:
Conditions : 0.1M HCl (aq)/THF (1:1), 50°C → 98% conversion to diol-furan derivative in 4 h
Application : Serves as a protected aldehyde precursor for sequential oxidation-deprotection strategies .
Photochemical Behavior
UV irradiation (254 nm) induces [2+2] cyclodimerization:
| Concentration (M) | Solvent | Quantum Yield | Major Product |
|---|---|---|---|
| 0.05 | Hexane | 0.32 | Head-to-tail dimer (cis) |
| 0.20 | MeOH | 0.18 | Head-to-head dimer (trans) |
Critical factor: Solvent polarity governs supramolecular preorganization of the monomer.
Metal-Mediated Transformations
Pd-catalyzed cross-couplings show moderate success:
| Reaction Type | Catalyst System | Conversion (%) | Selectivity Issues |
|---|---|---|---|
| Heck coupling | Pd(OAc)₂/PPh₃ | 63 | Homocoupling (22% side product) |
| Suzuki-Miyaura | PdCl₂(dppf)/K₂CO₃ | 41 | Protodecarboxylation dominant |
| Sonogashira | Pd/C, CuI, Et₃N | 55 | Triple bond isomerization |
Optimization opportunity: Steric shielding from the dioxolane necessitates tailored phosphine ligands (e.g., SPhos) .
Scientific Research Applications
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its trypanocidal properties.
Medicine: Research has explored its potential use as a therapeutic agent for treating diseases caused by trypanosomes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with molecular targets in the trypanosomes. The compound interferes with the metabolic pathways of the parasites, leading to their death. The specific molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the DNA and RNA synthesis in the parasites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Furan-Based Acrylic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 2,4-difluorophenyl group (electron-withdrawing) increases the acidity of the acrylic acid proton compared to the 1,3-dioxolane (electron-donating), which may stabilize the conjugate base .
- Bromine (electron-withdrawing) enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions .
- The dioxolane group improves aqueous solubility due to its ether oxygen atoms, which can participate in hydrogen bonding .
Research Findings and Data Analysis
Hydrogen Bonding and Crystallography
- The acrylic acid moiety in all analogs participates in strong intermolecular hydrogen bonds (O–H···O), influencing crystal packing. For example, the difluorophenyl analog’s crystal structure (if resolved via SHELXL ) would exhibit dimeric hydrogen-bonded pairs, whereas the dioxolane analog may form extended networks due to additional ether oxygen acceptors .
Computational Insights
Biological Activity
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 1955564-33-6, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of dioxolane derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O5, with a molecular weight of 210.18 g/mol. The structure features a furan ring and a dioxolane moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| CAS Number | 1955564-33-6 |
| Appearance | Colorless liquid |
Antimicrobial Properties
Research indicates that compounds containing dioxolane and furan structures exhibit significant antimicrobial activity. A study explored various dioxolane derivatives and reported their effectiveness against several bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various in vitro assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in treating inflammatory conditions .
The biological activities of this compound are mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
- Induction of Apoptosis : In cancer cell lines, it has shown potential to induce apoptosis through mitochondrial pathways.
- Modulation of Gene Expression : The compound may influence the expression of genes related to oxidative stress response and inflammation.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various dioxolane derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-y]prop-2-enoic acid exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against resistant strains .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, indicating strong antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
